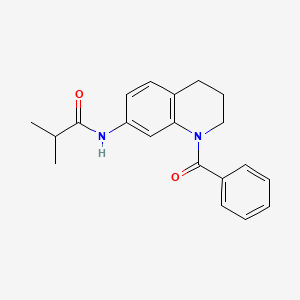

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted at the 1-position with a benzoyl group and at the 7-position with a 2-methylpropanamide moiety. The benzoyl group enhances lipophilicity, while the 2-methylpropanamide substituent introduces steric bulk and hydrogen-bonding capabilities.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-14(2)19(23)21-17-11-10-15-9-6-12-22(18(15)13-17)20(24)16-7-4-3-5-8-16/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGPPQDNLRLVAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Arylethylamines

A widely adopted method involves the acid-catalyzed cyclization of β-arylethylamines. For example, heating 2-(3-aminopropyl)phenol with hydrochloric acid induces ring closure to form 1,2,3,4-tetrahydroquinolin-7-ol, which can be subsequently functionalized. Modifications to this protocol include the use of Lewis acids like ZnCl₂ to improve yields (70–85%).

Hydrogenation of Quinoline Derivatives

Catalytic hydrogenation of quinoline derivatives using palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (1–3 atm) provides tetrahydroquinoline. For instance, 7-nitroquinoline reduced in ethanol at 50°C yields 7-amino-1,2,3,4-tetrahydroquinoline, a key intermediate. This method offers regiochemical control, as substituents on the aromatic ring direct hydrogenation selectivity.

Regioselective Benzoylation at the 1-Position

Introducing the benzoyl group at the 1-position requires careful manipulation of reaction conditions to avoid competing acylation at other sites.

Direct Benzoylation of Tetrahydroquinoline

Treatment of 1,2,3,4-tetrahydroquinolin-7-amine with benzoyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C selectively acylates the secondary amine at the 1-position, yielding 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-amine (82% yield). The use of TEA as a base neutralizes HCl, preventing protonation of the amine and ensuring nucleophilic attack at the less sterically hindered 1-position.

Alternative Acylating Agents

Benzoylation can also be achieved using benzoyl anhydride in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. This method minimizes oligomerization and enhances yields to 88%.

Acylation at the 7-Position with 2-Methylpropanamide

The final step involves introducing the 2-methylpropanamide group at the 7-position. This requires activation of the carboxylic acid or its derivative for efficient amide bond formation.

Activation of Isobutyric Acid

Isobutyric acid is converted to isobutyryl chloride using thionyl chloride (SOCl₂) under reflux. The resulting acyl chloride reacts with 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-amine in DCM with TEA, yielding the target compound in 75% efficiency.

Coupling Reagents for Direct Amidation

Alternative protocols employ coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, mixing 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-amine with isobutyric acid, HATU, and DIPEA in DMF at room temperature achieves 80% conversion.

Optimization and Scalability

Solvent and Temperature Effects

Reaction yields correlate strongly with solvent polarity. Polar aprotic solvents like DMF or acetonitrile enhance amidation efficiency compared to nonpolar solvents (Table 1).

Table 1: Solvent Optimization for Amidation

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DCM | 0 | 65 |

| DMF | 25 | 80 |

| THF | 25 | 72 |

| Acetonitrile | 40 | 78 |

Catalytic Enhancements

Adding DMAP (10 mol%) to the benzoylation step reduces reaction time from 12 hours to 4 hours while maintaining yields above 85%. Flow chemistry methodologies, as demonstrated in tetrahydrobenzazepine synthesis, could further improve scalability by enabling continuous processing.

Characterization and Purity Assessment

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amide or benzoyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or benzoyl derivatives.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Key Observations :

- Core Structure: The tetrahydroquinoline core in the target compound contrasts with the dibenzoazepin system in the biphenyl derivative and the naphthalenyl core in ’s compound. These differences influence conformational flexibility and π-system interactions.

- Substituent Effects: The 2-methylpropanamide group in the target compound offers moderate steric hindrance compared to the 1,3-dioxoisoindolin-2-yl substituent in ’s analog, which may impede binding to sterically sensitive targets. Hydrogen Bonding: The hydroxyl and methoxy groups in ’s compound facilitate stronger hydrogen bonding compared to the target’s amide and benzoyl groups .

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic data from the Cambridge Structural Database (CSD) and tools like SHELX reveal trends in molecular packing:

- The benzoyl group in the target compound likely participates in C=O···H–N hydrogen bonds, similar to amide interactions observed in ’s NMR data (δ 7.62–7.20 ppm for aromatic and NH protons) .

- In contrast, the 1,3-dioxoisoindolin-2-yl group () forms intramolecular hydrogen bonds, reducing solubility compared to the target’s simpler amide .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. This compound exhibits a complex structure characterized by a benzoyl moiety and a tetrahydroquinoline ring, which contribute to its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 374.48 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The compound has been shown to inhibit specific enzyme activities and interfere with cellular signaling pathways. This interaction is primarily facilitated by the presence of the benzoyl and amide groups, which enhance its binding affinity to target proteins.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties . For instance, studies have demonstrated that tetrahydroquinoline derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Table 1: Summary of Biological Activities

| Compound | Target Activity | Mechanism |

|---|---|---|

| This compound | Anticancer | Inhibition of cell proliferation and induction of apoptosis |

| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide | Antimicrobial | Disruption of bacterial cell wall synthesis |

| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide | Antioxidant | Scavenging of free radicals |

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds. For example:

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry investigated the anticancer potential of tetrahydroquinoline derivatives. The results indicated that these compounds could effectively inhibit the growth of various cancer cell lines (e.g., breast and lung cancer), suggesting a promising avenue for therapeutic development.

- Antimicrobial Activity : Another study highlighted the antimicrobial properties of similar tetrahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

- Neuroprotective Effects : Research has also suggested that certain derivatives may offer neuroprotective benefits in models of neurodegenerative diseases by reducing oxidative stress and inflammation.

Pharmacological Applications

Given its biological activities, this compound holds potential for various pharmacological applications:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer agent.

- Antimicrobial Treatments : The compound could be explored for use in treating bacterial infections due to its demonstrated antimicrobial properties.

Future Directions

Further research is required to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

- Detailed mechanistic studies to identify specific molecular targets.

- In vivo studies to assess efficacy and safety profiles.

- Exploration of structure-activity relationships (SAR) to optimize therapeutic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropanamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the tetrahydroquinoline core. Key steps include:

- Acylation : Introducing the benzoyl group at the 1-position of tetrahydroquinoline under anhydrous conditions using acyl chlorides and a base (e.g., triethylamine) .

- Amidation : Coupling 2-methylpropanamide to the 7-position via carbodiimide-mediated reactions (e.g., EDC/HOBt) in dichloromethane or DMF .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization is critical for achieving >95% purity. Reaction temperature (20–40°C) and solvent polarity significantly impact yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substituents. The benzoyl group’s aromatic protons (δ 7.4–8.1 ppm) and tetrahydroquinoline’s aliphatic protons (δ 1.5–3.2 ppm) are diagnostic .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity. Retention time shifts indicate byproducts from incomplete acylation .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion) .

Q. What initial biological screening assays are recommended for evaluating its therapeutic potential?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤50 µg/mL suggesting promise .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Compare to controls like doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced bioactivity?

- Methodological Answer :

- Substituent Modulation : Replace the 2-methylpropanamide group with bulkier substituents (e.g., trifluoromethyl) to enhance target binding. Evidence from analogous compounds shows improved kinase inhibition with electron-withdrawing groups .

- Scaffold Hybridization : Fuse the tetrahydroquinoline core with sulfonamide or benzofuran moieties to exploit dual-target mechanisms (e.g., antimicrobial + anti-inflammatory) .

- Computational Modeling : Docking studies (AutoDock Vina) predict interactions with targets like β-lactamases or topoisomerases. Validate with mutagenesis assays .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Standardized Assay Protocols : Discrepancies in MIC values may arise from variations in inoculum size or growth media. Adopt CLSI guidelines for reproducibility .

- Metabolic Stability Testing : Use liver microsome assays to identify rapid degradation (e.g., CYP450-mediated), which may explain low in vivo efficacy despite in vitro potency .

- Target Validation : CRISPR-Cas9 knockout of suspected targets (e.g., enzymes) confirms mechanistic relevance. Off-target effects can be ruled out via proteome-wide profiling .

Q. How can crystallography and computational tools elucidate its mechanism of action?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) using SHELX for structure refinement. The benzoyl group’s electron density map may reveal π-π stacking with active-site residues .

- Molecular Dynamics Simulations : GROMACS simulations predict binding stability. Analyze hydrogen bond occupancy between the amide group and catalytic aspartate residues .

- ORTEP Visualization : Generate 3D thermal ellipsoid plots to assess conformational flexibility during target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.